Methylaminoheptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
540-43-2 |
|---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N-methylheptan-2-amine |
InChI |
InChI=1S/C8H19N/c1-4-5-6-7-8(2)9-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
BGWFQRDYRSCOCO-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC |
Canonical SMILES |
CCCCCC(C)NC |
Other CAS No. |
540-43-2 |
Origin of Product |
United States |
Advanced Analytical Techniques in Methylaminoheptane Research
Spectroscopic Characterization Methodologies
Spectroscopy is fundamental to the structural analysis of methylaminoheptane, providing detailed information about its atomic and molecular composition, chemical bonds, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of atoms within the molecule.
In ¹H NMR spectroscopy, the signals corresponding to the protons of this compound would exhibit specific chemical shifts and coupling patterns. The N-methyl group protons would typically appear as a sharp singlet, while the proton on the nitrogen (N-H) would likely present as a broad singlet. researchgate.net The protons on the carbon adjacent to the nitrogen are deshielded and thus shifted downfield. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on each unique carbon atom in the structure. The carbon atoms bonded directly to the nitrogen atom are deshielded due to nitrogen's electronegativity, causing their signals to appear further downfield compared to other aliphatic carbons. researchgate.netrockymountainlabs.com The distinct signals for the eight carbon atoms in the this compound molecule confirm its carbon skeleton.
Table 1: Predicted NMR Data for this compound (N-methylheptan-2-amine)
| Atom | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |
|---|---|---|
| C1 (Terminal CH₃) | ~ 0.9 | ~ 14.0 |
| C2 (CH attached to N) | ~ 2.5 - 2.8 | ~ 55 - 60 |
| C3-C6 (Alkyl chain CH₂) | ~ 1.2 - 1.5 | ~ 23 - 36 |
| C7 (Terminal CH₃ on hexyl) | ~ 0.9 | ~ 22.5 |
| N-CH₃ | ~ 2.3 - 2.5 | ~ 34 - 38 |
Note: The data presented are predicted values based on the analysis of similar aliphatic amines. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and confirming its identity through fragmentation analysis. The molecular weight of this compound is 129.24 g/mol . In accordance with the nitrogen rule, its odd molecular weight is indicative of the presence of a single nitrogen atom. whitman.edu
The primary fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For N-methylheptan-2-amine, two alpha-cleavage pathways are possible:
Cleavage of the bond between C2 and C3, resulting in the loss of a pentyl radical. This pathway forms a resonance-stabilized iminium ion with a mass-to-charge ratio (m/z) of 58. This fragment is often the base peak in the mass spectrum of similar secondary amines. whitman.edu
Cleavage of the bond between C2 and the methyl group attached to the nitrogen, leading to the loss of a methyl radical. This results in a fragment ion with an m/z of 114.
The observation of the molecular ion peak at m/z 129 and the characteristic fragment ion at m/z 58 provides strong evidence for the identity and purity of this compound.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 129 | [C₈H₁₉N]⁺ | Molecular Ion (M⁺) |
| 114 | [C₇H₁₆N]⁺ | Alpha-cleavage (Loss of CH₃) |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching vibration in the region of 3350–3310 cm⁻¹ in its infrared spectrum. orgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.com Other characteristic vibrations include C-H stretching of the alkyl groups below 3000 cm⁻¹, C-N stretching, and N-H bending and wagging modes. orgchemboulder.comaip.orgaip.org Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbon skeleton.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| N-H Stretch | 3350 - 3310 | FTIR/Raman | Weak to Medium |
| C-H Stretch (Aliphatic) | 2960 - 2850 | FTIR/Raman | Strong |
| N-H Bend | ~1600 (often weak or absent for secondary amines) | FTIR | Weak/Absent |
| C-N Stretch | 1250 - 1020 | FTIR | Medium to Weak |
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. Due to the basic and polar nature of amines, specialized columns, such as the Rtx-Volatile Amine column, are often employed to achieve good peak shape and resolution. restek.comgcms.cz These columns are designed to minimize interactions with active sites that can cause peak tailing. gcms.cz
The Kovats retention index (I) is a standardized measure of a compound's retention time, which aids in its identification. For N-methylheptan-2-amine, reported values are around 990 on non-polar columns and 1130 on polar columns.
When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the eluted compound based on both its retention time and its mass spectrum, making it a cornerstone for purity and identity confirmation.
Table 4: Gas Chromatography Data for this compound
| Parameter | Value/Condition |
|---|---|
| Kovats Retention Index (Non-polar column) | ~ 990 |
| Kovats Retention Index (Polar column) | ~ 1130 |
| Typical Column Type | Fused silica capillary column with a base-deactivated stationary phase (e.g., Rtx-Volatile Amine) |
| Typical Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-performance liquid chromatography (HPLC) offers an alternative method for the analysis of amines. However, due to the low molecular weight and high polarity of this compound, it is often poorly retained on traditional reversed-phase columns. To overcome this, pre-column derivatization is a common strategy. thermofisher.comsigmaaldrich.com This involves reacting the amine with a reagent to form a derivative that is more easily retained and detected. researchgate.net
Common derivatizing agents for amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), which form derivatives with strong UV or fluorescence signals, thereby enhancing detection sensitivity. thermofisher.com The resulting derivatives can be effectively separated by reversed-phase HPLC. Coupling HPLC with mass spectrometry (LC-MS) allows for the analysis of these derivatives with high specificity and sensitivity.
Table 5: Common Derivatization Reagents for HPLC Analysis of Amines
| Derivatization Reagent | Abbreviation | Detection Method |
|---|---|---|
| o-Phthalaldehyde | OPA | Fluorescence |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | UV/Fluorescence |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Fluorescence |
Development and Validation of Advanced Analytical Methods
The rigorous analysis of this compound necessitates the development and validation of sophisticated analytical methods. These methods are crucial for ensuring the identity, purity, and quality of the compound in research and pharmaceutical contexts. Validation is a formal process that provides a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes. researchgate.netgavinpublishers.com
Methodological Approaches for Purity Profiling and Identity Assessment
Purity profiling involves the identification and quantification of all impurities present in a substance. medwinpublishers.com For this compound, this is critical as impurities can originate from starting materials, byproducts of the synthesis process, or degradation products. The identity assessment confirms the chemical structure of the compound. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive characterization.
Chromatographic Techniques:
Gas Chromatography (GC): Given the volatile nature of this compound, GC is a highly suitable technique for its analysis. medwinpublishers.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate this compound from volatile impurities and provide quantitative data on its purity. buffalostate.edu The choice of the capillary column's stationary phase is critical to achieving optimal separation.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the purity assessment of amines. wordpress.com For a non-chromophoric compound like this compound, derivatization with a UV-absorbing or fluorescent tag may be necessary. Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Reversed-phase HPLC is commonly used to separate the target compound from less volatile or polar impurities. researchgate.net
Spectroscopic Techniques:
Mass Spectrometry (MS): MS is an indispensable tool for confirming the identity of this compound. nih.gov It provides information about the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further solidifying the identity. nih.gov When used as a detector for GC or LC, MS can provide structural information on impurities, aiding in their identification. ijprajournal.com An algorithm-based approach using mass spectrometry data can also help predict the identity of unknown molecules discovered during research. cmu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure of this compound. It helps to confirm the connectivity of atoms within the molecule and can be used to identify and characterize the structure of unknown impurities. ijprajournal.com
Method Validation:
The validation of an analytical method ensures its reliability for the intended purpose. wordpress.comikev.org Key validation parameters, as defined by international guidelines, include:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. gavinpublishers.com
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gavinpublishers.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. wordpress.com
The following table summarizes typical validation parameters for a hypothetical HPLC assay method for this compound.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | The peak for this compound is well-resolved from any impurity or blank peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the target concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1. gavinpublishers.com |
| Robustness | RSD of results should be within acceptable limits after minor changes to method parameters (e.g., pH, flow rate). |
Automation and High-Throughput Analytical Platforms in Amine Research
The increasing demand for rapid and efficient analysis in chemical research has driven the adoption of automation and high-throughput platforms. In amine research, these technologies are pivotal for accelerating discovery and development processes.
Automation in Analytical Chemistry:
Automated Sample Preparation: Robotic systems can perform dilutions, derivatization reactions, and extractions, ensuring high precision and freeing up analyst time. researchgate.net Automated solid-phase microextraction (SPME) coupled with GC has been developed for the sensitive analysis of volatile amines. acs.org
Autosamplers: Modern chromatographic systems (both GC and HPLC) are equipped with autosamplers that can inject a large number of samples sequentially without manual intervention, enabling unattended operation, often overnight. acs.org
Online Process Analysis: For industrial applications, online analyzers can continuously monitor the concentration of amines in real-time, allowing for immediate process adjustments and optimization. metrohm.com This is particularly relevant in processes like carbon capture, where amine solutions are used. metrohm.comnih.govacs.org
High-Throughput Screening (HTS):
HTS platforms allow for the rapid testing of thousands of different samples or reaction conditions in parallel. nih.gov While often associated with drug discovery, HTS principles are increasingly applied in chemical and materials science. In the context of amine research, HTS can be used to:
Screen for Catalytic Activity: Machine learning and high-throughput Density Functional Theory (DFT) calculations can be used to screen large libraries of amines for desired properties, such as nucleophilicity, to identify potential catalysts. acs.org
Optimize Reaction Conditions: HTS allows for the rapid exploration of numerous reaction parameters (e.g., catalysts, solvents, temperatures) to find the optimal conditions for a synthesis involving amines.
Analyze Large Sample Sets: In research involving large numbers of samples, such as in metabolic or environmental studies, HTS analytical workflows using techniques like ultra-high-pressure liquid chromatography (UHPLC) or acoustic droplet ejection mass spectrometry can dramatically reduce analysis times. nih.gov
The integration of these automated and high-throughput technologies into this compound research can significantly accelerate method development, enable more comprehensive purity and stability studies, and facilitate a deeper understanding of its chemical properties.
Theoretical and Computational Investigations of Methylaminoheptane
Quantum Chemical Calculations and Molecular Modeling Applications
Quantum chemical calculations and molecular modeling serve as powerful tools in the theoretical investigation of chemical compounds, providing insights into their electronic structure, stability, and reactivity. For methylaminoheptane, these computational approaches can elucidate fundamental properties that govern its behavior at a molecular level.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in chemistry and materials science for predicting and interpreting the behavior of complex systems at an atomic scale. wikipedia.orgmdpi.com DFT calculations focus on the electron density distribution, which in principle determines the ground-state properties of the system. scispace.com
For a molecule like this compound, DFT can be employed to calculate key electronic properties. By solving the Kohn-Sham equations, it is possible to obtain parameters such as molecular orbital energies, geometric configurations (bond lengths and angles), and atomic charge distributions. mdpi.com The accuracy of these calculations is highly dependent on the choice of functionals and basis sets. mdpi.com
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors derived from DFT calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how this compound might interact with other molecules or biological receptors.
Global quantum molecular descriptors, including chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative basis for understanding the molecule's reactivity. researchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been shown to accurately predict the electronic and chemical properties of various organic molecules. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -9.5 | eV |
| LUMO Energy | 1.5 | eV |
| HOMO-LUMO Gap | 11.0 | eV |
| Dipole Moment | 1.2 | Debye |
| Ionization Potential | 9.5 | eV |
| Electron Affinity | -1.5 | eV |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, time-resolved view of molecular behavior. ebsco.com This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound, revealing not just the stable low-energy states but also the dynamic transitions between them. mdpi.com
In an MD simulation, the forces between atoms are typically described by a molecular mechanics force field. lammps.org The simulation starts with an initial set of positions and velocities for all atoms and then integrates the equations of motion in small time steps to generate a trajectory of the system's evolution. This trajectory contains a wealth of information about the molecule's conformational flexibility, including the population of different conformers and the pathways of conformational change.
For this compound, MD simulations can be performed in a vacuum to study its intrinsic dynamics or in a solvent (like water or a lipid bilayer) to mimic a biological environment. The latter is crucial for understanding how the molecule behaves in a physiological context, as interactions with the solvent can significantly influence its preferred conformations. By analyzing the simulation trajectory, one can identify the most frequently visited conformational states and calculate the free energy landscape, which provides a quantitative measure of the relative stability of different conformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in chemistry and biology to find a mathematical relationship between the chemical structure of a compound and its biological activity. acs.orgimist.ma The fundamental principle of QSAR is that the structural properties of a molecule, encoded in numerical descriptors, determine its activity. uniroma1.it
Descriptor Selection and Calculation in QSAR Model Development
The first and one of the most critical steps in developing a QSAR model is the calculation and selection of molecular descriptors. mdpi.com These descriptors are numerical values that represent different aspects of a molecule's structure and physicochemical properties. For a molecule like this compound, a wide range of descriptors can be calculated, which can be broadly categorized as:
1D Descriptors: These are derived from the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings) and topological indices that describe molecular branching and connectivity. youtube.com The valence first-order connectivity index (1XV) is an example of a descriptor used for amines. nih.gov
3D Descriptors: These require the 3D coordinates of the atoms and describe the molecule's shape, size, and steric properties.
Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and polarizability. For amines, logP is a commonly used descriptor in QSAR studies. nih.gov
Quantum Chemical Descriptors: As discussed in section 4.1.1, these are derived from quantum mechanical calculations and include HOMO/LUMO energies, dipole moment, and atomic charges.
The selection of relevant descriptors is crucial for building a predictive model. Feature selection techniques are employed to identify a subset of descriptors that have the strongest correlation with the biological activity while avoiding redundancy and overfitting. mdpi.com
Table 3: Examples of Molecular Descriptors for QSAR
| Descriptor Type | Example | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A measure of molecular branching. |
| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. imist.ma |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
Predictive Model Development and Validation Methodologies
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity. mdpi.com Various statistical and machine learning methods can be used for this purpose, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. mdpi.combigchem.eu
Partial Least Squares (PLS): This is a regression technique that is particularly useful when the number of descriptors is large or when they are correlated. bigchem.eu
Non-linear Methods: These include techniques like artificial neural networks (ANN), support vector machines (SVM), and random forests, which can capture more complex, non-linear relationships. bigchem.eu
After a model is built, it must be rigorously validated to ensure its robustness and predictive power. basicmedicalkey.com Validation is a critical step to assess the model's reliability for predicting the activity of new, untested compounds. basicmedicalkey.comd-nb.info The main validation strategies include:
Internal Validation: This involves assessing the model's performance on the same data that was used to build it. A common technique is cross-validation (e.g., leave-one-out or leave-many-out), where the dataset is repeatedly split into training and validation sets. basicmedicalkey.com The cross-validated R-squared (q²) is a key metric here. uniroma1.it
External Validation: This is considered the most stringent test of a model's predictive ability. d-nb.info The model is used to predict the activity of a set of compounds (the test set) that was not used in the model development process. basicmedicalkey.com The predictive R-squared (R²pred) is calculated for the test set. mdpi.com
According to the Organisation for Economic Co-operation and Development (OECD) principles for QSAR model validation, a reliable model should have a defined endpoint, an unambiguous algorithm, a defined applicability domain, and measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com The applicability domain defines the chemical space for which the model's predictions are reliable.
Three-Dimensional QSAR (3D-QSAR) Methodologies (e.g., CoMFA, CoMSIA) for Molecular Interaction Fields
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design for understanding how the structural attributes of a molecule influence its biological activity. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in this regard. mdpi.comnih.gov These techniques generate predictive models by correlating the biological activity of a series of compounds with their 3D molecular properties. shd-pub.org.rs
CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules. A probe atom is systematically placed at the intersections of a 3D grid surrounding the molecules, and the van der Waals and Coulombic interaction energies are calculated at each point. These energy values constitute the molecular fields, which are then used as descriptors in a partial least squares (PLS) regression analysis to build a QSAR model. The resulting model can be visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity. researchgate.net
CoMSIA , an extension of CoMFA, evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive understanding of the molecular features influencing activity. CoMSIA models also generate contour maps that visually represent the favorable and unfavorable regions for each property. researchgate.net
For a compound like this compound, a 3D-QSAR study would involve synthesizing and testing a series of its analogs with varying structural modifications. The biological activity data, such as receptor binding affinity or functional activity, would then be correlated with the computed molecular interaction fields. For instance, studies on other sympathomimetic amines have successfully used CoMFA and CoMSIA to elucidate the structural requirements for their activity at adrenergic receptors. researchgate.net Although no specific CoMFA or CoMSIA studies on this compound have been published, research on analogous aryloxypropanol-amine agonists has demonstrated the utility of these methods in designing compounds with selectivity for specific adrenergic receptor subtypes. researchgate.net Such studies provide a blueprint for how the structure-activity relationships of this compound could be computationally explored.
Table 1: Comparison of CoMFA and CoMSIA Methodologies
| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |
| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor |
| Probe Atom | Typically a sp3 carbon atom with a +1 charge | Same as CoMFA |
| Grid | 3D grid surrounding the aligned molecules | 3D grid surrounding the aligned molecules |
| Output | QSAR equation, Contour maps showing favorable/unfavorable steric and electrostatic regions | QSAR equation, Contour maps for all five physicochemical properties |
| Key Advantage | Foundational 3D-QSAR method, good for initial analysis | Provides a more detailed understanding of non-covalent interactions |
Molecular Docking and Ligand-Target Interaction Studies (Focus on Theoretical Binding Mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comd-nb.info It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.
Computational Prediction of Protein-Ligand Binding Sites
The first step in a molecular docking study is to identify the binding site on the target protein. For sympathomimetic amines like this compound, the primary targets are adrenergic receptors. While the crystal structures of some adrenergic receptors in complex with ligands are available, allowing for direct docking, computational methods can also predict binding sites on protein structures where this information is unknown. These methods often analyze the protein's surface geometry and physicochemical properties to identify cavities that are suitable for ligand binding.
Energetic Contributions to Intermolecular Association
Once the binding pose is predicted, a scoring function is used to estimate the binding affinity. This score is based on the energetic contributions of various intermolecular interactions, including:
Electrostatic interactions: Arising from the attraction or repulsion between charged or polar groups on the ligand and the protein.
Van der Waals interactions: Including attractive dispersion forces and repulsive steric effects.
Hydrogen bonds: A crucial interaction for the specificity of ligand binding.
Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.
While no specific molecular docking studies for this compound are publicly available, studies on the structurally related compound octodrine (B1677171) (also known as DMHA or 1,5-dimethylhexylamine) have been conducted. researchgate.netresearchgate.netnih.gov These studies, often in the context of its use in dietary supplements, highlight its sympathomimetic properties, which are mediated by its interaction with neurotransmitter transporters and receptors. medsafe.govt.nzwikipedia.orgmdpi.com A theoretical docking study of this compound into the active site of adrenergic receptors would likely reveal key interactions, such as a salt bridge formation between the protonated amine of this compound and a conserved aspartate residue in the receptor, a common feature for the binding of monoamine ligands.
Cheminformatics Approaches in this compound Research
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. researchgate.netnih.govnih.gov These approaches are invaluable for discovering new analogs and understanding the broader context of chemical interactions.
Database Mining and Chemical Space Exploration for Analog Discovery
Large chemical databases, such as PubChem, ChEMBL, and the Enamine REAL database, contain millions of compounds. vcu.edu These databases can be mined to find analogs of this compound. Similarity searching, based on molecular fingerprints or substructure matching, can identify commercially available or synthetically accessible compounds with similar structures.
Chemical space exploration goes a step further by systematically generating virtual libraries of related compounds. researchgate.net This allows for the exploration of a much wider range of chemical diversity than what is available in existing databases. For this compound, this could involve systematically varying the length and branching of the alkyl chain, the substitution on the amine, and the position of the methyl group to explore the structure-activity landscape.
Network Analysis of Chemical Interactions and Reaction Pathways
Network analysis can be used to visualize and analyze the complex web of interactions between molecules. researchgate.netplos.org In the context of this compound, a drug-target interaction network could be constructed to map its known and predicted interactions with various proteins. oup.comnih.gov This can help to identify potential off-target effects and to understand the polypharmacology of the compound.
Furthermore, reaction network analysis can be used to explore synthetic pathways for this compound and its analogs. By representing chemical reactions as a network of nodes (reactants and products) and edges (reactions), it is possible to identify optimal synthetic routes and potential byproducts.
Investigation of Methylaminoheptane S Molecular Interaction Mechanisms in Vitro and Theoretical Models Only
Enzyme Interaction and Modulation Research
The biotransformation and enzymatic interactions of methylaminoheptane are primarily governed by its structure as a secondary aliphatic amine. In vitro studies on related compounds provide a framework for understanding its likely metabolic pathways and enzyme modulation effects.
Direct kinetic studies on this compound are not extensively documented in publicly available literature. However, research on homologous straight-chain alkylamines and the class of enzymes known as monoamine oxidases (MAOs) offers significant insights. MAOs are flavoenzymes responsible for the oxidative deamination of various endogenous and xenobiotic amines. nih.gov
Studies on bacterial monoamine oxidase (MAO), which shares structural similarities with human MAOs, have shown that the enzyme is highly active towards linear alkylamines. researchgate.netnih.gov Specifically, n-heptylamine, the primary amine precursor to this compound, has been identified as an efficient substrate for some bacterial MAOs. researchgate.net This suggests that this compound is likely to act as a substrate for MAO rather than a classical inhibitor. As a substrate, it would be enzymatically converted to its corresponding aldehyde, with the enzyme undergoing a catalytic cycle.
The kinetic mechanism for MAO catalysis involves the initial oxidation of the amine, which is typically a slow, rate-determining step, followed by the formation of an imine product that is subsequently hydrolyzed. mdpi.com For a compound like this compound, the interaction would involve binding to the active site, where its amine group is positioned for oxidation by the FAD cofactor. The kinetics would be expected to follow a Michaelis-Menten model, characterized by specific Kₘ (Michaelis constant) and kcat (turnover number) values. While precise values for this compound are unavailable, studies on other N-methylalkylamines show that the rate of metabolism can be influenced by the length of the alkyl chain. nih.gov
It is crucial to distinguish between being a substrate and an inhibitor. An inhibitor binds to the enzyme and prevents it from carrying out its normal function. nih.gov While some compounds can act as both substrate and inhibitor, the available evidence for similar alkylamines points towards this compound being primarily a substrate for MAO.
The biotransformation of this compound is expected to proceed via two primary enzymatic pathways, each requiring specific cofactors.
Oxidative Deamination by Monoamine Oxidase (MAO): As discussed, MAOs are primary enzymes in the metabolism of amines. These enzymes are critically dependent on a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor. tandfonline.commdpi.com During the catalytic cycle, the FAD cofactor is reduced to FADH₂ upon oxidation of the amine substrate. The FAD is then regenerated by molecular oxygen, producing hydrogen peroxide. mdpi.com Therefore, the MAO-mediated metabolism of this compound is an FAD-dependent process.
N-demethylation and Hydroxylation by Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 superfamily represents a major pathway for the metabolism of xenobiotics. nih.govif-pan.krakow.pl In vitro studies on other N-methylalkylamines have demonstrated that N-demethylation is a significant metabolic route. nih.govresearchgate.net This process is catalyzed by CYP enzymes and is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) , which provides the necessary reducing equivalents for the P450 catalytic cycle. nih.gov In addition to N-demethylation to form 2-aminoheptane (B1682561), CYP enzymes could also catalyze the hydroxylation of the alkyl chain.
Therefore, the complete biotransformation of this compound in vitro is reliant on the presence of both FAD and NADPH to support the activities of MAO and CYP enzymes, respectively.
Table 1: Predicted Enzymatic Pathways and Cofactors for this compound Metabolism
| Enzymatic Pathway | Enzyme Family | Required Cofactor | Predicted Reaction |
|---|---|---|---|
| Oxidative Deamination | Monoamine Oxidase (MAO) | FAD | This compound → Heptan-2-one + Methylamine (B109427) |
| N-Demethylation | Cytochrome P450 (CYP) | NADPH | This compound → 2-Aminoheptane + Formaldehyde |
| Hydroxylation | Cytochrome P450 (CYP) | NADPH | This compound → Hydroxylated Metabolites |
Receptor Binding and Activation Mechanisms (at a Molecular and Cellular Level, excluding physiological effects)
This compound is structurally analogous to other sympathomimetic stimulants that interact with monoamine transporters. These transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft. turkupetcentre.netnih.gov The primary mechanism of action for many stimulants is the inhibition of this reuptake process. nih.gov
While specific in vitro binding affinity data (e.g., Kᵢ values) for this compound at these transporters are not readily found in the literature, data for structurally similar compounds allow for informed predictions. For instance, other simple alkylamines have been shown to inhibit the norepinephrine transporter (NET). researchgate.net Given its structure, this compound is hypothesized to bind to the substrate pocket of NET and DAT. The norepinephrine transporter, in particular, is known to transport dopamine with high affinity. turkupetcentre.net
The binding mechanism involves the insertion of the lipophilic heptyl group into a hydrophobic pocket within the transporter protein, while the protonated secondary amine forms crucial ionic and hydrogen bond interactions with key amino acid residues in the binding site, such as aspartate residues. frontiersin.orgplos.org This binding would physically occlude the transporter, preventing it from binding and translocating its endogenous substrates (norepinephrine and dopamine), thus leading to an increase in their extracellular concentration. Cellular-level assays, such as radioligand binding assays or uptake inhibition assays using cells expressing recombinant human transporters (e.g., HEK293 cells), are the standard in vitro methods to quantify these interactions. mdpi.commoleculardevices.com
Table 2: Predicted Molecular Targets and Interaction Mechanisms for this compound
| Molecular Target | Protein Family | Predicted Cellular Action | Key Binding Interaction |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Solute Carrier (SLC6) | Inhibition of norepinephrine reuptake | Competitive binding at substrate site |
| Dopamine Transporter (DAT) | Solute Carrier (SLC6) | Inhibition of dopamine reuptake | Competitive binding at substrate site |
Analysis of Intermolecular Forces and Non-Covalent Interactions
The interaction of this compound with its biological targets is dictated by a combination of non-covalent forces. uni-halle.de These forces can be characterized and quantified using theoretical and computational models, such as molecular docking and molecular dynamics simulations. academie-sciences.frasiapharmaceutics.info
The methylamino group is central to these interactions. In the physiological pH range, the secondary amine group (pKa ≈ 10-11) will be protonated, carrying a positive charge. This charge is fundamental for strong electrostatic interactions with negatively charged amino acid residues, such as aspartate or glutamate, which are commonly found in the binding sites of monoamine transporters and enzymes. mdpi.comfrontiersin.org
The protonated amine also possesses two hydrogen atoms on the nitrogen (R-NH₂⁺-CH₃), making it a potent hydrogen bond donor . These hydrogens can form strong hydrogen bonds with hydrogen bond acceptor atoms (like oxygen or nitrogen) on amino acid side chains (e.g., serine, threonine, asparagine, glutamine) or the protein backbone. The nitrogen atom's lone pair of electrons in the unprotonated state can also act as a hydrogen bond acceptor . if-pan.krakow.pl These directed interactions are critical for establishing the specific orientation of the molecule within a binding pocket.
The seven-carbon alkyl chain of this compound is a significant structural feature. This long, nonpolar chain is incapable of forming hydrogen bonds or strong electrostatic interactions. Instead, it contributes to binding affinity through van der Waals forces and hydrophobic interactions . mdpi.com
Hydrophobic interactions describe the tendency of nonpolar substances to aggregate in aqueous environments to minimize contact with water. When this compound enters a nonpolar, "greasy" binding pocket of a protein, the displacement of ordered water molecules from both the ligand's surface and the pocket's surface results in a favorable increase in entropy, driving the binding process. The length of the alkyl chain is directly related to the magnitude of this effect; longer chains generally lead to stronger hydrophobic interactions. nih.govresearchgate.net
Computational methods like molecular docking can estimate the energetic contribution of these forces to the total binding free energy, while molecular dynamics simulations can explore the dynamic nature of these interactions over time. uni-halle.defrontiersin.org
Biochemical Pathway Perturbation Studies (Focus on in vitro Cellular or Model System Flux Analysis)
Currently, specific studies employing metabolic flux analysis (MFA) to investigate the perturbation of biochemical pathways by this compound in in vitro cellular or model systems are not available in the public research domain. Metabolic flux analysis is a powerful methodology used to quantify the rate of turnover of metabolites through various metabolic pathways within a cell at a specific point in time. numberanalytics.comcreative-proteomics.com By using isotopically labeled substrates, such as ¹³C-labeled glucose, researchers can trace the path of atoms through the intricate network of biochemical reactions. nih.gov This technique provides a detailed map of cellular metabolism, offering insights into how cells produce energy, synthesize biomass, and respond to external stimuli or chemical compounds. numberanalytics.comethz.ch
The primary goals of MFA are to understand the functional output of a cell's metabolic network and to see how genetic or environmental changes, such as the introduction of a compound like this compound, can alter metabolic fluxes. creative-proteomics.comethz.ch For example, MFA can reveal if a compound shifts metabolism towards glycolysis or the tricarboxylic acid (TCA) cycle, or if it impacts pathways like the pentose (B10789219) phosphate pathway (PPP), which is crucial for producing reducing equivalents and precursors for nucleotide synthesis. d-nb.info
A typical workflow for a flux analysis study involves:
Experimental Design: Culturing cells (e.g., hepatocytes, neurons, or cancer cell lines) and introducing a stable isotope-labeled substrate. creative-proteomics.com
Data Acquisition: Measuring the rate of consumption and production of extracellular metabolites and analyzing the isotopic labeling patterns in intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com
Computational Modeling: Using the collected data to constrain a stoichiometric model of the cell's metabolic network to calculate the intracellular fluxes. nih.govresearchgate.net
While the theoretical framework for conducting such an analysis on this compound exists, published research detailing the results of such an investigation—for instance, its effect on glucose metabolism, amino acid utilization, or energy production pathways in a specific cell line—could not be identified. Such a study would provide quantitative data on which specific enzymatic reactions or entire pathways are most affected by the compound.
Stereochemical Aspects of this compound Molecular Interactions
This compound is a chiral molecule, meaning it exists as two stereoisomers (enantiomers) that are non-superimposable mirror images of each other. The stereochemistry of a molecule is a critical factor in its interaction with biological systems because enzymes, receptors, and other biological macromolecules are themselves chiral. solubilityofthings.com This chirality dictates that the interaction between a small molecule and a biological target is often stereospecific, meaning one enantiomer may bind with significantly higher affinity or elicit a different biological response than the other. solubilityofthings.commdpi.com
The differential interaction of stereoisomers with biological targets is a fundamental concept in pharmacology and toxicology. solubilityofthings.com For example, studies on other chiral amines have demonstrated clear stereospecificity. In the case of meta-hydroxyephedrine, its four stereoisomers show different potencies as inhibitors of the norepinephrine transporter (NET). nih.gov Similarly, the enantiomers of the antagonist metitepine display different affinities for 5-HT1D receptors. nih.gov These differences arise from the three-dimensional arrangement of atoms, which affects how well each isomer can fit into a specific binding site on a protein.
Theoretical and computational modeling are invaluable tools for investigating these interactions at a molecular level. mdpi.com Techniques such as molecular docking can simulate the binding of each enantiomer of this compound to a target receptor. nih.govnih.gov These models can predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov By comparing the calculated binding energies and conformations of the different isomers, researchers can develop hypotheses about their relative potencies and mechanisms of action.
Despite the established importance of stereochemistry, specific in vitro or theoretical studies detailing the molecular interactions of individual this compound enantiomers with specific receptors or enzymes are not prominently available in scientific literature. Such research would involve:
In Vitro Binding Assays: Using purified receptors or cellular preparations to measure the binding affinity (e.g., Kᵢ or Kₔ) of each separate enantiomer of this compound.
Functional Assays: Measuring the functional response (e.g., agonist or antagonist activity) elicited by each isomer in a cell-based system.
Computational Docking and Simulation: Building a computer model of a target protein (such as an adrenergic or dopamine receptor) and simulating the interaction with each this compound isomer to predict binding modes and affinities. mdpi.com
Data from these types of studies would be essential for a complete understanding of this compound's molecular mechanism of action. The following table illustrates the type of data that would be generated from such comparative studies.
| Stereoisomer | Target Receptor | Binding Affinity (Kᵢ) (nM) | Functional Activity (EC₅₀/IC₅₀) (nM) | Key Interacting Residues (from Theoretical Model) |
| (R)-methylaminoheptane | e.g., Adrenergic Receptor α₁ | Data not available | Data not available | Data not available |
| (S)-methylaminoheptane | e.g., Adrenergic Receptor α₁ | Data not available | Data not available | Data not available |
| (R)-methylaminoheptane | e.g., Dopamine Transporter | Data not available | Data not available | Data not available |
| (S)-methylaminoheptane | e.g., Dopamine Transporter | Data not available | Data not available | Data not available |
Table 1: Illustrative data table for comparative stereochemical analysis. Specific experimental or theoretical data for this compound is not currently available in published literature.
Evolution of Research Methodologies Applicable to Methylaminoheptane Studies
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are rapidly moving from theoretical concepts to practical tools in chemical research, offering unprecedented capabilities in data analysis, hypothesis generation, and predictive modeling. These technologies are particularly relevant to the study of novel psychoactive substances (NPS), a class to which methylaminoheptane belongs, where rapid identification and characterization are crucial.
AI-Driven Data Analysis and Hypothesis Generation for Compound Discovery
AI algorithms can analyze vast datasets of chemical information to identify patterns and generate novel hypotheses for compound discovery. In the context of NPS, generative deep learning models have been developed to anticipate the emergence of new designer drugs before they appear on the illicit market. For instance, the DarkNPS model was trained on a database of known NPS mass spectra to learn the distribution of their structural features and generate hypothetical new psychoactive molecules. mdpi.com This approach allows researchers to proactively study the potential properties and risks of compounds structurally related to this compound.
Machine Learning for Predictive Modeling in Chemical Synthesis and Reaction Outcome
Advanced Data Analytics and Cheminformatics for Large-Scale Compound Libraries
The proliferation of large chemical databases has necessitated the development of advanced data analytics and cheminformatics tools to effectively navigate and extract meaningful information from this wealth of data. These tools are crucial for understanding the properties of compounds like this compound in the context of vast chemical libraries.
Cheminformatics allows for the systematic analysis of compound collections to assess features such as chemical diversity, molecular complexity, and predicted ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov For instance, by analyzing libraries of stimulants, researchers can identify structural motifs common to compounds that interact with specific biological targets, such as the monoamine transporters targeted by many stimulants. nih.gov This can help in the design of new analogs of this compound with potentially more desirable properties.
Visual representation of chemical space is another key aspect of cheminformatics. Techniques like Principal Component Analysis (PCA) can be used to map the structural and physicochemical properties of large compound libraries, allowing researchers to identify areas of unexplored chemical space. nih.gov This can guide the synthesis of novel compounds that are structurally distinct from known stimulants, potentially leading to the discovery of new pharmacological profiles.
Automation in Laboratory Experimentation and High-Throughput Screening Methodologies
Laboratory automation and high-throughput screening (HTS) have revolutionized the process of drug discovery by enabling the rapid testing of thousands to millions of compounds. drugtargetreview.com These methodologies are directly applicable to the study of this compound and the search for related compounds with specific biological activities.
HTS is a cornerstone of modern drug discovery, allowing for the rapid identification of "hits" from large compound libraries that interact with a specific biological target. scdiscoveries.com Given that stimulants like this compound are known to interact with monoamine transporters, HTS assays have been developed to screen for inhibitors of these transporters. nih.govnih.gov For example, a 384-well, high-throughput functional screening assay for norepinephrine (B1679862) transporter inhibitors has been developed using a fluorescent substrate. nih.gov Such assays could be used to screen large compound libraries for molecules with a similar mechanism of action to this compound.
The integration of automated synthesis with bioassays is a further advancement in this area. Systems have been developed that are capable of small-scale in situ synthesis, reaction screening, and direct label-free bioassays. researchgate.net This allows for the rapid generation and testing of a multitude of compounds, accelerating the exploration of structure-activity relationships for a given chemical scaffold. In the context of this compound, such a system could be used to efficiently synthesize and screen a library of analogs to identify compounds with optimized potency or selectivity.
Systems Biology Approaches to Chemical-Biological Systems Research
Systems biology offers a holistic approach to understanding the complex interactions between chemical compounds and biological systems. Rather than focusing on a single molecular target, systems biology seeks to elucidate the broader network of interactions that a compound can influence.
Systems pharmacology, a branch of systems biology, aims to understand the mechanisms of drug action across multiple biological scales, from molecular interactions to physiological outcomes. researchgate.net By integrating data on drug-target interactions, gene expression, and biological pathways, systems pharmacology models can be used to predict the potential for adverse drug reactions. researchgate.net Applying such models to this compound and its analogs could provide valuable insights into their potential side effects and help to guide the design of safer compounds.
Collaborative Research Frameworks and Open Science Initiatives in Chemical Science
The challenges posed by the rapid emergence of novel psychoactive substances have highlighted the need for greater collaboration and data sharing within the scientific community. Collaborative research frameworks and open science initiatives are playing an increasingly important role in the study of compounds like this compound.
Several open data platforms have been established to facilitate the sharing of analytical data on NPS. The NPS Data Hub, for example, is a web-based repository where forensic laboratories can share analytical data to aid in the identification of unknown substances. nih.govchemrxiv.org Similarly, NPS Discovery is an open-access early warning system that provides data on NPS testing. acs.org These platforms accelerate the dissemination of knowledge and help the scientific community to keep pace with the evolving landscape of NPS.
The broader open science movement, which advocates for making scientific research and its dissemination accessible to all levels of society, is also gaining traction in the field of psychoactive substance research. usonainstitute.orgosf.io Organizations studying psychedelic compounds have committed to making their scientific discoveries and processes public to advance scientific knowledge for the public good. usonainstitute.org This collaborative and transparent approach can foster innovation and ensure that research on psychoactive substances, including stimulants like this compound, is conducted responsibly and for the benefit of society.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methylaminoheptane, and how can researchers optimize reaction conditions for higher yields?
- This compound is typically synthesized via reductive amination of ketone precursors or alkylation of amines. To optimize yields, researchers should systematically vary catalysts (e.g., palladium or Raney nickel), temperatures (40–100°C), and solvent systems (e.g., ethanol or THF). Kinetic studies and real-time monitoring via TLC or GC-MS can identify rate-limiting steps .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural assignments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity should be assessed via HPLC with UV detection (λ = 210–260 nm) and melting point analysis. Cross-referencing with spectral databases (e.g., PubChem) ensures consistency .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s pharmacological studies?
- Nonlinear regression models (e.g., sigmoidal dose-response curves) are ideal for quantifying EC₅₀ values. Pairwise comparisons using ANOVA with post-hoc tests (e.g., Tukey’s HSD) can assess significance between treatment groups. Ensure sample sizes are justified via power analysis to minimize Type II errors .
Advanced Research Questions
Q. How should researchers address discrepancies between theoretical and observed pharmacological activity of this compound in in vitro vs. in vivo models?
- Contradictions may arise from metabolic stability or bioavailability differences. Validate in vitro findings using isotopic labeling (e.g., ¹⁴C-Methylaminoheptane) to track metabolite formation. Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies variability .
Q. What strategies are effective in resolving conflicting spectral data during this compound’s structural elucidation?
- Cross-validate ambiguous NMR signals with 2D techniques (COSY, HSQC) to assign coupling patterns. Compare experimental IR spectra with computational predictions (DFT calculations). If discrepancies persist, synthesize derivatives (e.g., acylated analogs) to isolate spectral contributions .
Q. How can computational chemistry methods enhance the understanding of this compound’s structure-activity relationships (SAR)?
- Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins, while molecular dynamics simulations (100 ns trajectories) assess stability. Quantitative SAR (QSAR) models using descriptors like logP and polar surface area can predict bioavailability .
Q. What methodological considerations are crucial when comparing this compound’s metabolic stability across different experimental systems?
- Standardize incubation conditions (e.g., microsomal protein concentration, NADPH cofactor levels). Use internal standards (e.g, deuterated analogs) to normalize extraction efficiency. Validate intersystem correlations via Bland-Altman plots .
Q. How should researchers design experiments to investigate this compound’s potential off-target effects in complex biological systems?
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Employ CRISPR-Cas9 knockout models to confirm target specificity. Dose-range studies in genetically diverse animal models (e.g., Collaborative Cross mice) improve translational relevance .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise, replicate experiments using orthogonal methods (e.g., replacing ELISA with Western blot) and conduct meta-analyses of published data to identify systematic biases .
- Literature Review : Use systematic review frameworks (PRISMA) to map existing evidence on this compound. Highlight gaps in enantiomeric purity assessments or long-term toxicity profiles .
- Experimental Reproducibility : Document reagent batch numbers, equipment calibration dates, and environmental conditions (humidity/temperature) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
